molecular formula C21H21NO5 B2945468 Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate CAS No. 847405-76-9

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2945468
CAS No.: 847405-76-9
M. Wt: 367.401
InChI Key: APIGPHARAOHEDY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

For example, some benzofuran compounds have been shown to exhibit anti-viral activity, suggesting they may interfere with viral replication pathways . Others have anti-tumor activity, indicating they may affect cell division or survival pathways .

Result of Action

The molecular and cellular effects of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the known activities of benzofuran derivatives, potential effects could include inhibition of tumor growth, reduction of bacterial or viral load, or modulation of oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropoxybenzoic acid with 3-amino-2-benzofurancarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Known for its antiviral activity.

    3-(4,5-dimethylthiolan-2-yl)-2,5-diphenyltetrazolium bromide: Exhibits cytotoxic properties.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Shows inhibitory activity against influenza A.

Properties

IUPAC Name

ethyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-25-21(24)19-18(16-7-5-6-8-17(16)27-19)22-20(23)14-9-11-15(12-10-14)26-13(2)3/h5-13H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIGPHARAOHEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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